molecular formula C10H21Cl2N3 B6608520 1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride CAS No. 2839143-78-9

1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride

Cat. No.: B6608520
CAS No.: 2839143-78-9
M. Wt: 254.20 g/mol
InChI Key: DTTPSWZXVHTCOZ-UHFFFAOYSA-N
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Description

1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a pyrazole-based organic compound with a methanamine backbone and a dihydrochloride salt formulation. The structure features a 3-methyl-substituted pyrazole ring and a pentan-3-yl group at the 1-position of the heterocycle. This compound is part of a broader class of substituted pyrazole derivatives, which are widely explored in pharmaceutical and materials science research due to their tunable electronic and steric properties.

Properties

IUPAC Name

(3-methyl-1-pentan-3-ylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.2ClH/c1-4-10(5-2)13-7-9(6-11)8(3)12-13;;/h7,10H,4-6,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTPSWZXVHTCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=C(C(=N1)C)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole- and triazole-based dihydrochlorides, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride (Target) Likely C10H20Cl2N3 ~250 (estimated) 3-methyl pyrazole, pentan-3-yl Not provided Bulky alkyl substituent; potential for enhanced lipophilicity
1-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride C7H10Cl2N3 213.11 Propargyl group (prop-2-yn-1-yl) 1795278-41-9 Terminal alkyne for click chemistry applications
[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride C10H11Cl2N3 244.12 3-chlorophenyl 1193389-54-6 Aromatic chlorination for electronic modulation; possible CNS drug candidate
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride C7H12Cl2N4 225.12 Triazole ring, butenyl substituent 1909337-01-4 Triazole core for hydrogen bonding; liquid form (ease of handling)
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C6H12Cl2N3 213.11 Methylamine side chain Not provided Compact structure; applications in material science and synthesis

Key Differences and Implications

Substituent Effects: The target compound’s pentan-3-yl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like the propargyl group in or the methylamine in .

Core Heterocycle :

  • Pyrazole derivatives (target, ) are often preferred for metabolic stability, whereas triazoles (e.g., ) provide additional hydrogen-bonding sites for molecular recognition .

Physical State :

  • The triazole-based compound in is a pale liquid, facilitating solubility in organic solvents, whereas most pyrazole analogs (e.g., ) are solids requiring specific formulation strategies.

Synthetic Utility :

  • The propargyl-substituted compound is a candidate for click chemistry, enabling rapid derivatization in drug discovery pipelines. In contrast, the target compound’s alkyl chain may favor hydrophobic interactions in supramolecular assemblies.

Research and Development Trends

  • Pharmaceuticals : Chlorophenyl and triazole derivatives () are frequently explored as kinase inhibitors or antimicrobial agents.
  • Material Science : Propargyl and methylamine analogs () are leveraged for functionalized polymers or catalysts.
  • Challenges : Bulky substituents (e.g., pentan-3-yl) may complicate crystallization or scale-up, as seen in SHELX refinement workflows .

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